1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 208337-63-7) is a pyrazole-based carboxylic acid derivative characterized by a 2-chlorophenyl substituent at the N1 position and an isopropyl group at the C5 position of the pyrazole ring. The carboxylic acid moiety enables further functionalization, such as amide bond formation or esterification, while the chlorophenyl and isopropyl groups contribute to steric and electronic modulation of the molecule.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-15-16(12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAENDGYXOMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions:
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a tool in studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7)
- Structural Differences : The chlorine substituent is at the para position (C4) of the phenyl ring instead of ortho (C2). The pyrazole core also features a 5-oxo group and a 2-hydroxyethyl substituent at C3.
- The 5-oxo group introduces keto-enol tautomerism, which may influence hydrogen-bonding interactions .
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1224168-17-5)
- Structural Differences : The phenyl ring has an additional fluorine atom at C5, and the C5 pyrazole position is substituted with a pyrrole group instead of isopropyl.
- Functional Implications: The electron-withdrawing fluorine enhances lipophilicity and metabolic stability.
Modifications to the Pyrazole Core
Ethyl 1-(2-Chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS: 98476-18-7)
- Structural Differences: The carboxylic acid is esterified to an ethyl group, and the C5 position features a cyano substituent instead of isopropyl.
- The cyano group’s strong electron-withdrawing nature may lower the pKa of the adjacent carboxylic acid (if hydrolyzed) compared to the isopropyl analog .
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Structural Differences : The 2-chlorophenyl group is replaced with a 4-methylphenyl group.
- Functional Implications : The methyl group’s electron-donating effect decreases acidity (higher pKa) compared to the chloro-substituted analog. Reduced steric bulk may enhance rotational freedom and crystallinity .
Complex Hybrid Structures
1-(4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS: 956627-68-2)
- Structural Differences : Incorporates a thiazole ring linked to a dichlorophenyl-substituted furan, with a trifluoromethyl group at C5 of the pyrazole.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Relevance
- Key Trends :
- Chlorine substituents enhance binding to hydrophobic pockets in enzymes or receptors.
- Carboxylic acids improve solubility and facilitate salt formation for drug formulation.
- Bulky groups (e.g., isopropyl) may reduce off-target interactions by increasing steric hindrance.
Biological Activity
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure which includes a chlorophenyl group and a propan-2-yl substituent, contributing to its potential therapeutic effects.
The chemical formula for this compound is C13H13ClN2O2, with a molecular weight of 264.71 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 8078898 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 3.79 µM.
- A549 (Lung Cancer) : Demonstrated notable cytotoxicity with IC50 values ranging from 26 µM to lower depending on structural modifications in related compounds.
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively documented. For instance, compounds similar to this compound have shown:
- Inhibition of COX-2 activity with IC50 values around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib.
This highlights the potential of this pyrazole derivative in treating inflammatory conditions.
The biological activity of this compound is believed to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activity related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Anticancer Activity : A study by Wei et al. reported that derivatives similar to this compound showed significant cytotoxic effects against A549 cells, indicating a potential pathway for anticancer drug development.
- Anti-inflammatory Effects : Research conducted by Selvam et al. demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations comparable to established anti-inflammatory agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step procedures, including cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization improves yield by minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazole ring formation .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate intermediate steps .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms regiochemistry (e.g., pyrazole C-H protons at δ 6.5–7.2 ppm) and substituent positions .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ m/z calculated for C₁₃H₁₄ClN₂O₂: 281.0692) validates molecular weight .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) establish safety profiles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (using Multiwfn) to identify nucleophilic/electrophilic sites for reaction optimization .
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to prioritize substituents enhancing affinity. Adjust the 2-chlorophenyl group’s orientation for optimal hydrophobic interactions .
Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
Q. What analytical techniques resolve contradictions between experimental and computational data?
Q. How can researchers mitigate solubility challenges in formulation studies?
Q. What are the best practices for validating enzyme inhibition mechanisms?
Q. How can high-throughput crystallography pipelines improve structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
